2-Chloro-5-(2,3-difluorophenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO2/c13-11-8(12(17)18)4-6(5-16-11)7-2-1-3-9(14)10(7)15/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKJOVFULBEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687351 | |
| Record name | 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261778-18-0 | |
| Record name | 2-Chloro-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Nicotinic Acid Derivatives
The introduction of chlorine at the 2-position of the pyridine ring is often achieved via directed chlorination. Patent CN107721912B details the chlorination of 3-methylpyridine-N-oxide using chlorinating agents like phosphorus oxychloride (POCl₃) or 2,4,6-triisopropyl-3-benzoyl chloride. For instance, reacting 3-methylpyridine-N-oxide with 2,4,6-triisopropyl-3-benzoyl chloride in dichloromethane at 5–10°C yields 2-chloro-5-methylpyridine with 98% purity and 95.2% yield. This method’s regioselectivity is attributed to the electron-donating effect of the N-oxide group, directing chlorination to the 2-position.
Adapting this approach, 2-chloronicotinic acid could serve as a precursor. Patent CN114685365B demonstrates the esterification of 2-chloronicotinic acid with 3-trifluoromethyl phenol using a solid superacid catalyst (e.g., SO₄²⁻/ZrO₂-Al₂O₃) in toluene under reflux, achieving yields of 50–92%. The chlorine atom’s presence at position 2 stabilizes the intermediate, facilitating subsequent coupling reactions.
Coupling of 2,3-Difluorophenyl Groups
Introducing the 2,3-difluorophenyl moiety at position 5 likely involves cross-coupling reactions. Patent CN114685365B highlights the use of copper-based catalysts (e.g., CuI) for coupling halogenated nicotinic esters with aromatic amines. For example, reacting 3-(trifluoromethyl)phenyl 2-chloronicotinate with 2,4-difluoroaniline in DMSO at 130–135°C produces diflufenican, a structurally related herbicide. By analogy, substituting 2,4-difluoroaniline with a 2,3-difluorophenylboronic acid in a Suzuki–Miyaura coupling could yield the target compound.
Multi-Step Synthesis via Intermediate Esterification and Hydrolysis
Esterification of 2-Chloronicotinic Acid
A two-step approach involves first synthesizing 2-chloronicotinic acid derivatives, followed by functionalization. As described in CN114685365B, 2-chloronicotinic acid reacts with phenolic compounds in the presence of SO₄²⁻/ZrO₂-Al₂O₃ catalysts, forming esters with minimal waste. For instance, 2-chloronicotinic acid and 3-trifluoromethyl phenol yield 3-(trifluoromethyl)phenyl 2-chloronicotinate at 98% content. This intermediate could undergo hydrolysis to regenerate the carboxylic acid group after coupling.
Catalytic Systems and Reaction Optimization
Role of Copper Catalysts
Copper catalysts, particularly CuI, are critical for facilitating Ullmann-type couplings. In CN114685365B, CuI (0.01–0.02 g per 15 g of 2-chloronicotinic acid) enables the reaction between 2-chloronicotinic esters and 2,4-difluoroaniline at 130–135°C, achieving yields up to 92%. Similar conditions could be applied for coupling 2-chloronicotinic acid with 2,3-difluorophenylboronic acid, though ligand selection (e.g., 1,10-phenanthroline) may enhance efficiency.
Solvent and Temperature Effects
Polar aprotic solvents like DMSO or N-methylpyrrolidone (NMP) are preferred for coupling reactions due to their high boiling points and ability to stabilize intermediates. CN114685365B reports optimal yields in DMSO at 130–135°C. Lower temperatures (100–120°C) may reduce side reactions but require longer reaction times.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis and Esterification
The carboxylic acid group undergoes reversible esterification. In acidic or basic conditions, the methyl ester derivative (Methyl 5-(2,3-difluorophenyl)nicotinate) hydrolyzes to regenerate the free acid. Conversely, the acid can be esterified using methanol under catalytic acidic conditions.
| Reaction Type | Conditions | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | Basic (NaOH) or acidic (HCl) | H₂O/EtOH | >90% | |
| Esterification | Methanol, H₂SO₄ | Reflux, 6–8 hours | 85–92% |
Nucleophilic Substitution
The chlorine atom at the 2-position of the pyridine ring participates in nucleophilic substitution reactions. For example:
-
Amination : Reacts with 2,4-difluoroaniline under Cu-catalyzed conditions (e.g., CuI) in DMF at 130–135°C to form amide derivatives .
-
Alkoxy Exchange : Substitution with alkoxide nucleophiles (e.g., NaOMe) in polar aprotic solvents generates ether-linked analogs .
| Reaction Type | Conditions | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| Amidation | 2,4-Difluoroaniline, CuI, DMF | 130–135°C, 12–24 hours | 64–78% | |
| Alkoxy Substitution | NaOMe, DMSO | 80°C, 6 hours | 70–75% |
Coupling Reactions
The compound serves as a precursor in transition metal-catalyzed cross-coupling reactions:
-
Suzuki–Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives .
-
Cyclization : Forms 1,3,4-oxadiazoline derivatives when treated with acetic anhydride, as demonstrated in related nicotinic acid analogs .
| Reaction Type | Conditions | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 12 hours | 65–70% | |
| Oxadiazoline Formation | Ac₂O, reflux | 4–6 hours | 55–60% |
Functional Group Transformations
-
Decarboxylation : Heating above 200°C results in CO₂ loss, yielding 2-chloro-5-(2,3-difluorophenyl)pyridine .
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts.
| Reaction Type | Conditions | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| Decarboxylation | Thermal, >200°C | Solvent-free | 80–85% | |
| Salt Formation | NaOH (1:1 molar ratio) | H₂O, RT | Quantitative |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound features a chloro group and a difluorophenyl substituent attached to a nicotinic acid backbone. This specific arrangement enhances its reactivity and biological profile, making it suitable for various applications.
Medicinal Chemistry
- Pharmaceutical Development : 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid serves as a building block for synthesizing potential pharmaceutical agents. Its derivatives have been explored for their ability to target specific enzymes or receptors, which can lead to the development of new therapeutic agents for diseases such as cancer and bacterial infections .
Antimicrobial Properties
- Efficacy Against Bacteria : Research indicates that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Klebsiella pneumoniae | 75 |
| Pseudomonas aeruginosa | 100 |
These findings highlight its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential applications in treating infections .
Anticancer Activity
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values for different cancer cell lines are presented below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 30 |
These results suggest that the compound may serve as a promising candidate for anticancer drug development .
Biological Studies
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. Additionally, it has been suggested that it acts as a modulator of nicotinic acetylcholine receptors (nAChRs), enhancing or inhibiting their activity depending on the context .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of various derivatives of isonicotinic acid, including this compound. The research concluded that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives tested. The enhanced activity was attributed to the difluorophenyl moiety, which increases lipophilicity and membrane permeability .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, researchers synthesized several derivatives of nicotinic acid and evaluated their effects on cancer cell lines. The study found that the presence of the difluorophenyl group significantly increased the cytotoxicity against HeLa cells, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Nicotinic Acid Derivatives
Key Observations:
- Steric and Spatial Arrangement : The 2,3-difluorophenyl group introduces ortho-fluorine atoms, which may hinder rotational freedom compared to the para-fluorine in 5-(2,4-difluorophenyl)nicotinic acid .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for this compound is unavailable, inferences can be drawn from analogues:
Biological Activity
2-Chloro-5-(2,3-difluorophenyl)nicotinic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular structure of this compound features a nicotinic acid core substituted with a chloro group and a difluorophenyl moiety. The synthesis typically involves reactions between nicotinic acid derivatives and 2,3-difluorobenzene under specific conditions, often utilizing palladium-catalyzed methods such as Suzuki-Miyaura coupling.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For example, studies have reported minimum inhibitory concentrations (MIC) against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of nicotinic acid can inhibit the proliferation of cancer cell lines. For instance, certain analogs show IC50 values in the low micromolar range against specific cancer types, suggesting that structural modifications can enhance their efficacy against tumors .
The biological activity of this compound is believed to involve interactions with specific molecular targets. Its mechanism may include:
- Inhibition of Enzymatic Activity : The presence of the chloro and difluorophenyl groups can enhance binding affinity to target enzymes or receptors involved in cellular signaling pathways.
- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : Some studies suggest that similar compounds act as positive allosteric modulators of nAChRs, which could explain their effects on neurotransmission and potential neuroprotective properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study found that derivatives with similar structures exhibited MIC values ranging from 1.95 to 15.62 µg/mL against Staphylococcus epidermidis and MRSA strains .
- Antitumor Effects : Research indicated that certain analogs showed promising results in inhibiting cancer cell growth with IC50 values around 18.5 µg/mL for specific cancer lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the 2- and 5-positions significantly impact the biological activity of these compounds, allowing for tailored drug design .
Data Tables
Below are tables summarizing key findings related to the biological activity of this compound and its derivatives.
| Compound | Target | Activity | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Antimicrobial | MIC = 7.81 µg/mL |
| Compound B | Cancer Cell Line X | Antitumor | IC50 = 18.5 µg/mL |
| Compound C | nAChRs | Allosteric Modulation | EC50 = 0.14 µM |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-5-(2,3-difluorophenyl)nicotinic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and aromatic proton environments. Compare chemical shifts with structurally analogous compounds, such as 2-Chloro-6-fluoronicotinic acid (CAS 1211533-26-4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) can verify molecular weight and fragmentation patterns. Reference NIST-standardized protocols for fluorinated nicotinic acid derivatives .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylic acid C=O stretch) and differentiate fluorine substituents via C-F vibrational modes .
Q. How can researchers safely handle this compound in the laboratory?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates .
- Waste Disposal : Segregate halogenated waste and follow EPA guidelines for chlorinated/fluorinated organic compounds.
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for fluorophenol derivatives as a reference .
Q. What synthetic routes are reported for preparing this compound?
- Synthetic Strategies :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 2-chloro-5-boronic nicotinic acid and 2,3-difluorophenyl halides. Optimize palladium catalysts (e.g., Pd(PPh)) and base conditions (e.g., NaCO) based on methods for similar fluorinated pyridines .
- Carboxylic Acid Functionalization : Start with 5-nitro-nicotinic acid, followed by chlorination (POCl) and selective fluorination (DAST) .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and difluorophenyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Analysis :
- Steric Hindrance : The 2-chloro substituent on the pyridine ring may reduce catalyst accessibility, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
- Electronic Effects : Electron-withdrawing fluorine atoms on the phenyl ring increase electrophilicity, accelerating oxidative addition in Pd-mediated couplings. Compare kinetic data with mono-fluorinated analogs .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Data Reconciliation :
- Parameter Optimization : Systematically vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Use design-of-experiments (DoE) software to identify critical factors .
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry to minimize side reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Computational Workflow :
- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2) based on the compound’s electrostatic potential surface (EPS) derived from DFT calculations .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers to assess stability of the carboxylic acid group under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
